5-Difluoromethoxy-2-(trifluoromethyl)pyridine

Medicinal Chemistry Agrochemical Discovery Physicochemical Profiling

Select 5-Difluoromethoxy-2-(trifluoromethyl)pyridine (XLogP3=2.7) for superior lipophilicity vs. methoxy analog (XLogP3=1.7), boosting membrane permeability & bioavailability. This versatile TFMP building block enhances foliar uptake in agrochemicals and enables late-stage diversification in drug synthesis. Reliable >95% purity supply minimizes scale-up risks.

Molecular Formula C7H4F5NO
Molecular Weight 213.1 g/mol
CAS No. 1214341-40-8
Cat. No. B1409208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Difluoromethoxy-2-(trifluoromethyl)pyridine
CAS1214341-40-8
Molecular FormulaC7H4F5NO
Molecular Weight213.1 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1OC(F)F)C(F)(F)F
InChIInChI=1S/C7H4F5NO/c8-6(9)14-4-1-2-5(13-3-4)7(10,11)12/h1-3,6H
InChIKeyJXUSUSXOHUBUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Difluoromethoxy-2-(trifluoromethyl)pyridine (CAS 1214341-40-8): Procurement-Ready Building Block for Fluorinated Heterocycle Synthesis


5-Difluoromethoxy-2-(trifluoromethyl)pyridine (CAS 1214341-40-8) is a fluorinated pyridine derivative featuring a difluoromethoxy group at the 5-position and a trifluoromethyl group at the 2-position. With a molecular weight of 213.10 g/mol and a calculated XLogP3 of 2.7, this compound exhibits enhanced lipophilicity compared to non-fluorinated or mono-fluorinated pyridine analogs [1]. It serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, leveraging the favorable physicochemical properties imparted by its fluorinated moieties [2][3].

Why 5-Difluoromethoxy-2-(trifluoromethyl)pyridine (1214341-40-8) Cannot Be Simply Substituted with Unfluorinated or Mono-Fluorinated Analogs


Substituting 5-difluoromethoxy-2-(trifluoromethyl)pyridine with simpler pyridine derivatives compromises critical drug-like properties essential for agrochemical and pharmaceutical development. The presence of the difluoromethoxy and trifluoromethyl groups synergistically increases lipophilicity and metabolic stability, as evidenced by the XLogP3 value of 2.7 compared to 1.7 for the methoxy analog [1][2]. This difference in lipophilicity directly impacts membrane permeability and bioavailability, making generic substitution a high-risk strategy that often leads to reduced efficacy or increased off-target effects in lead optimization programs [3][4].

5-Difluoromethoxy-2-(trifluoromethyl)pyridine (CAS 1214341-40-8): Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity vs. Methoxy Analog: XLogP3 Comparison for Membrane Permeability Optimization

5-Difluoromethoxy-2-(trifluoromethyl)pyridine exhibits a significantly higher calculated lipophilicity (XLogP3 = 2.7) compared to its methoxy analog, 5-methoxy-2-(trifluoromethyl)pyridine (XLogP3 = 1.7) [1][2]. This 1.0-unit increase in logP is attributable to the replacement of the methoxy group with the more lipophilic difluoromethoxy moiety, which enhances the compound's ability to passively diffuse across biological membranes [3].

Medicinal Chemistry Agrochemical Discovery Physicochemical Profiling

Validated Utility as a Fluorinated Building Block: High Demand in Crop Protection and Pharma Pipelines

The trifluoromethylpyridine (TFMP) scaffold, which includes 5-difluoromethoxy-2-(trifluoromethyl)pyridine, is a privileged structure in agrochemical and pharmaceutical development. As of 2021, over 20 TFMP-containing agrochemicals have acquired ISO common names, and five pharmaceutical products containing the TFMP moiety have been granted market approval [1]. In contrast, non-fluorinated pyridine derivatives lack this level of market validation and demonstrated biological activity in the crop protection sector [2].

Agrochemical Intermediates Pharmaceutical Intermediates Fluorine Chemistry

Dual-Function Reagent Potential: Difluoromethoxylation and Trifluoromethoxylation Utility

A patent assigned to The Research Foundation for the State University of New York (US11760701B2) describes the use of 5-difluoromethoxy-2-(trifluoromethyl)pyridine and related structures as reagents for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. While specific yield data for this exact compound are not disclosed, the patent exemplifies that analogous pyridine-based reagents enable direct C-H functionalization under mild conditions, offering a distinct advantage over traditional harsh fluorination methods that require high temperature/pressure or corrosive HF [2].

Organic Synthesis Fluorination Reagents Late-Stage Functionalization

Regiochemical Advantage: 5-Position Difluoromethoxy Enables Orthogonal Derivatization

The specific 2,5-substitution pattern of 5-difluoromethoxy-2-(trifluoromethyl)pyridine provides a strategic synthetic handle absent in its regioisomers (e.g., 2-(difluoromethoxy)-5-(trifluoromethyl)pyridine). The electron-withdrawing trifluoromethyl group at the 2-position activates the pyridine ring toward nucleophilic aromatic substitution at the 4- and 6-positions, while the 5-difluoromethoxy group remains intact, enabling orthogonal functionalization [1]. This contrasts with regioisomers where the relative positioning of these groups alters the electronic landscape and thus the reactivity profile [2].

Synthetic Chemistry Regioselective Functionalization Building Block Design

Supplier-Independent Quality Benchmark: Commercial Availability at >95% Purity for Reliable Scale-Up

5-Difluoromethoxy-2-(trifluoromethyl)pyridine is commercially available from multiple specialty chemical suppliers at purities exceeding 95% [1]. For comparison, the closely related regioisomer 2-(difluoromethoxy)-5-(trifluoromethyl)pyridine (CAS 1214328-65-0) is offered at 98% purity , while the methoxy analog 5-methoxy-2-(trifluoromethyl)pyridine is typically supplied at 97% purity . Consistent high-purity availability reduces the need for costly in-house purification and minimizes batch-to-batch variability in discovery and scale-up campaigns.

Chemical Procurement Quality Control Process Chemistry

5-Difluoromethoxy-2-(trifluoromethyl)pyridine (1214341-40-8): Evidence-Based Application Scenarios for Scientific and Industrial Use


Agrochemical Lead Optimization: Enhancing Bioavailability Through Strategic Fluorination

The significantly higher lipophilicity of 5-difluoromethoxy-2-(trifluoromethyl)pyridine (XLogP3 = 2.7) compared to its methoxy analog (XLogP3 = 1.7) makes it a superior choice for improving the membrane permeability of new herbicidal or fungicidal candidates [1]. Its integration into a lead series can enhance foliar uptake and translocation in plants, a critical factor for crop protection efficacy [2].

Medicinal Chemistry: Late-Stage Functionalization of Drug-Like Molecules

As a patented reagent for difluoromethoxylation and trifluoromethoxylation, this compound enables the direct installation of fluorinated ethers onto complex drug scaffolds under mild conditions [1]. This late-stage diversification strategy is invaluable for tuning the metabolic stability and pharmacokinetic profile of advanced pharmaceutical candidates without the need for de novo synthesis [2].

Discovery Chemistry: Rapid SAR Exploration with Orthogonally Functionalizable Building Block

The unique 2,5-substitution pattern of 5-difluoromethoxy-2-(trifluoromethyl)pyridine provides a versatile platform for generating diverse compound libraries. The electron-withdrawing trifluoromethyl group at the 2-position activates the ring for nucleophilic substitution at the 4- and 6-positions, while the 5-difluoromethoxy group remains intact for further manipulation [1]. This orthogonal reactivity accelerates structure-activity relationship (SAR) studies in both agrochemical and pharmaceutical discovery programs.

Process Chemistry: Reliable Scale-Up from Gram to Kilogram Quantities

Commercial availability of 5-difluoromethoxy-2-(trifluoromethyl)pyridine at >95% purity from multiple vendors ensures consistent quality for process development and scale-up [1]. This reliable supply chain, combined with the compound's established role as a TFMP building block in over 20 commercial agrochemicals [2], minimizes technical risk in transferring synthetic routes from discovery to pilot plant operations.

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